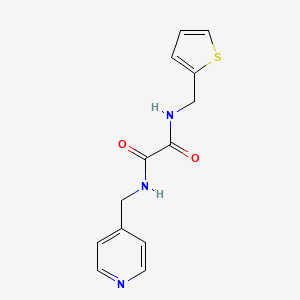

N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c17-12(15-8-10-3-5-14-6-4-10)13(18)16-9-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUSAEUZKLLRTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

-

Formation of Intermediate Amides: : The initial step involves the preparation of intermediate amides from pyridine-4-carboxylic acid and thiophene-2-carboxylic acid. These acids are converted to their respective amides using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).

-

Oxalamide Formation: : The intermediate amides are then reacted with oxalyl chloride (COCl)2 in the presence of a base like triethylamine (Et3N) to form the oxalamide linkage. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture interference.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the oxalamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, facilitated by reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Bases: Triethylamine (Et3N), sodium hydride (NaH)

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Therapeutic Applications

1.1 Anti-Cancer Activity

Research indicates that N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits significant anti-cancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer drug. For instance, a study showed that the compound inhibited the growth of prostate and breast cancer cells in vitro, with IC50 values indicating effective dose ranges for further development as a therapeutic agent.

Case Study:

In vitro assays conducted on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that treatment with the compound resulted in a reduction of cell viability by over 70% at concentrations of 10 µM after 48 hours of exposure. This suggests a promising pathway for developing new cancer therapies based on this oxalamide structure.

1.2 Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in relation to diseases like rheumatoid arthritis and Crohn's disease. Preliminary studies indicate that it may inhibit the production of TNF-alpha, a pro-inflammatory cytokine.

Case Study:

A study involving animal models of arthritis demonstrated that administration of this compound resulted in a significant decrease in joint swelling and inflammatory markers compared to control groups.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Material Science Applications

3.1 Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.

Case Study:

Research has demonstrated that incorporating this compound into a polymer matrix improved the charge transport properties in OLED devices, leading to increased efficiency and brightness.

Mechanism of Action

The mechanism by which N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and van der Waals forces.

Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Features and Electronic Properties

Key Structural Differences :

- Pyridine vs. Pyridin-4-yl’s para-substitution may enhance symmetry in binding interactions compared to ortho-substituted analogs . Thiophen-2-ylmethyl provides a sulfur-containing aromatic system, distinct from thiazole rings (e.g., compounds 13–15 in ) or phenyl groups (e.g., compounds 16–18 in ). Thiophene’s lower electronegativity compared to thiazole may reduce polarity but improve metabolic stability .

Comparison Table :

Biological Activity

N1-(Pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 275.33 g/mol. Its structure features both pyridine and thiophene rings, which are known for their significant roles in biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 275.33 g/mol |

| CAS Number | 941938-78-9 |

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-4-carboxaldehyde with thiophene-2-carboxaldehyde in the presence of oxalyl chloride under anhydrous conditions. The resulting intermediate is treated with an amine to yield the final product. This method allows for high yields and purity, essential for biological testing.

Antimicrobial Properties

Research indicates that compounds containing both pyridine and thiophene moieties exhibit antimicrobial properties. A study evaluating similar compounds found that they effectively inhibited bacterial growth, suggesting that this compound may possess similar activities due to its structural characteristics .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. It is believed that the compound interacts with specific molecular targets involved in cancer cell proliferation and survival. The mechanism of action may involve the inhibition of key enzymes or receptors that are crucial for tumor growth .

Neurotropic Effects

Recent studies on related pyridine derivatives have demonstrated neurotropic activities, including anxiolytic and antidepressant effects. These compounds showed significant interactions with neurotransmitter systems, which could indicate a potential for this compound to influence mood and anxiety disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications to the pyridine and thiophene rings can significantly affect the compound's potency and selectivity towards biological targets.

Key Findings from SAR Studies:

- Pyridine Substituents: Variations in substituents on the pyridine ring influence binding affinity to biological targets.

- Thiophene Modifications: Alterations in the thiophene structure can enhance or reduce antimicrobial activity.

- Oxalamide Linkage: The oxalamide functional group is critical for maintaining biological activity, providing a scaffold that enhances solubility and bioavailability.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Testing: A series of tests demonstrated effective inhibition against Gram-positive bacteria, supporting its use as a lead compound for developing new antibiotics .

- Cancer Cell Line Studies: In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis, highlighting its potential as an anticancer agent .

- Neuropharmacological Assessment: Behavioral studies indicated significant anxiolytic effects in animal models, comparable to established anxiolytics like diazepam, suggesting its therapeutic potential in treating anxiety disorders .

Q & A

Q. What are the standard synthetic routes for N1-(pyridin-4-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide?

Methodological Answer: Synthesis typically involves coupling primary amines (pyridin-4-ylmethylamine and thiophen-2-ylmethylamine) with oxalyl chloride or activated oxalate derivatives. A common approach includes:

Stepwise coupling : React pyridin-4-ylmethylamine with ethyl oxalyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Intermediate isolation : Purify the mono-amide intermediate via column chromatography (e.g., silica gel, eluent: DCM/MeOH 95:5).

Second coupling : React the intermediate with thiophen-2-ylmethylamine in ethanol or DMF, using coupling agents like EDCI/HOBt.

Final purification : Use preparative HPLC or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural validation?

Methodological Answer:

- LC-MS/APCI+ : Confirm molecular weight (e.g., calculated vs. observed m/z for [M+H]+). Discrepancies >0.1 Da require reanalysis .

- 1H NMR : Key peaks include:

- HPLC : Purity assessment using C18 columns (gradient: MeCN/H2O + 0.1% TFA) .

Advanced Research Questions

Q. How do substituents (pyridine vs. thiophene) influence biological activity?

Methodological Answer:

- Pyridinyl group : Enhances solubility and hydrogen-bonding capacity (e.g., in HIV entry inhibitors, pyridine interacts with CD4-binding site residues) .

- Thiophene : Increases lipophilicity and π-π stacking (critical for membrane penetration in antiviral assays) .

- Comparative SAR : Replace thiophene with phenyl or furan groups to evaluate activity loss (e.g., IC50 shifts in enzyme inhibition assays) .

Data Contradiction Note : In some oxalamides, bulky substituents (e.g., adamantyl) reduce solubility but improve target binding . For this compound, balance hydrophilicity/hydrophobicity via logP optimization .

Q. What strategies address stereochemical challenges during synthesis?

Methodological Answer:

- Racemic mixtures : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers .

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during coupling steps.

- Dynamic NMR : Monitor rotational barriers in oxalamide bonds; low-temperature NMR (<0°C) resolves diastereomeric splitting .

Q. Can this compound serve as a ligand in coordination polymers?

Methodological Answer:

- Coordination sites : Pyridine N and oxalamide O atoms can bind Cu(II) or Fe(III).

- Experimental design :

Q. How to resolve conflicting structure-activity data across studies?

Methodological Answer:

- Assay variability : Re-test compounds under standardized conditions (e.g., pH 7.4, 37°C).

- Metabolic stability : Use liver microsomes to assess oxidative degradation (e.g., CYP450 4F11 activation ).

- Computational modeling : Perform MD simulations to compare binding modes in homology models vs. crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.